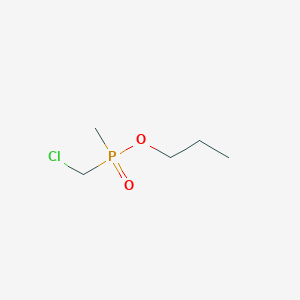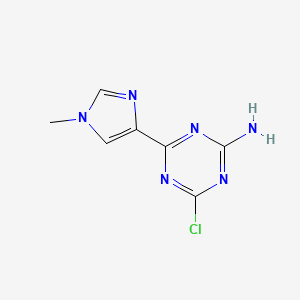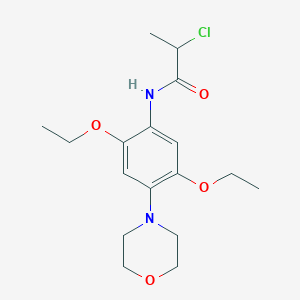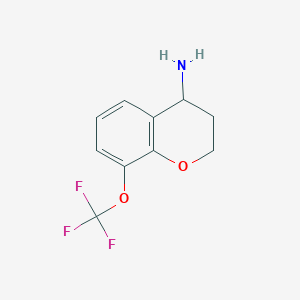
8-(Trifluoromethoxy)chromane-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethoxy)chromane-4-ylamine is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a chromane ring substituted with a trifluoromethoxy group at the 8th position and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)chromane-4-ylamine typically involves the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Amination: The amine group is introduced at the 4th position through reductive amination or other suitable amination techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield reduced forms, such as amine derivatives.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chromane derivatives.
Scientific Research Applications
8-(Trifluoromethoxy)chromane-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)chromane-4-ylamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can influence the compound’s binding affinity and specificity, while the amine group may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
8-Methoxychromane-4-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
8-(Trifluoromethyl)chromane-4-ylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 8-(Trifluoromethoxy)chromane-4-ylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2 |
InChI Key |
DDCZLPCCTJEGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)

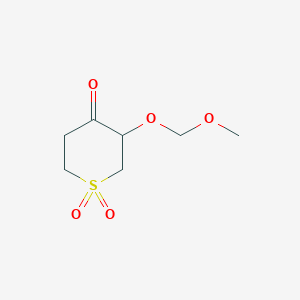
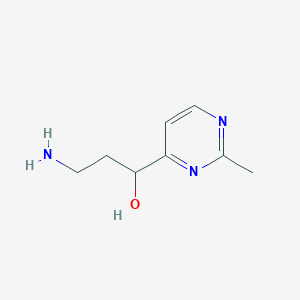
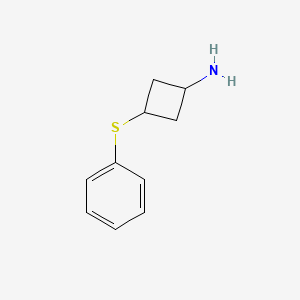
![(2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13208969.png)
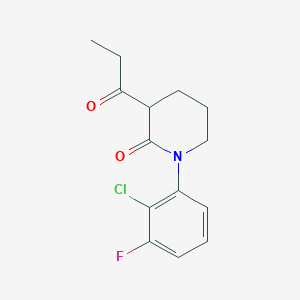

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
![4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B13208994.png)
